

Demethylregelin: A Promising Triterpenoid Lead for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Demethylregelin

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Demethylregelin is a naturally occurring triterpenoid compound that has been identified in several medicinal plants, including *Salacia chinensis*, *Tripterygium wilfordii*, and *Tripterygium regelii*[1]. While direct and extensive research on **demethylregelin**'s biological activities is currently limited, its structural class and origin from plants with well-documented pharmacological properties suggest its significant potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of **demethylregelin**, including its chemical properties, inferred biological activities based on related compounds, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural product.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a lead compound is fundamental for drug development. The table below summarizes the key computed properties of **demethylregelin**.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₃₀ H ₄₆ O ₄ | [1] |
| Molecular Weight | 470.7 g/mol | [1] |
| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydronicene-2-carboxylic acid | [1] |
| Synonyms | 173991-81-6, Regelin acid, 22-Hydroxy-3-oxo-12-ursen-30-oic acid | [1] |

Potential Biological Activities and Therapeutic Areas

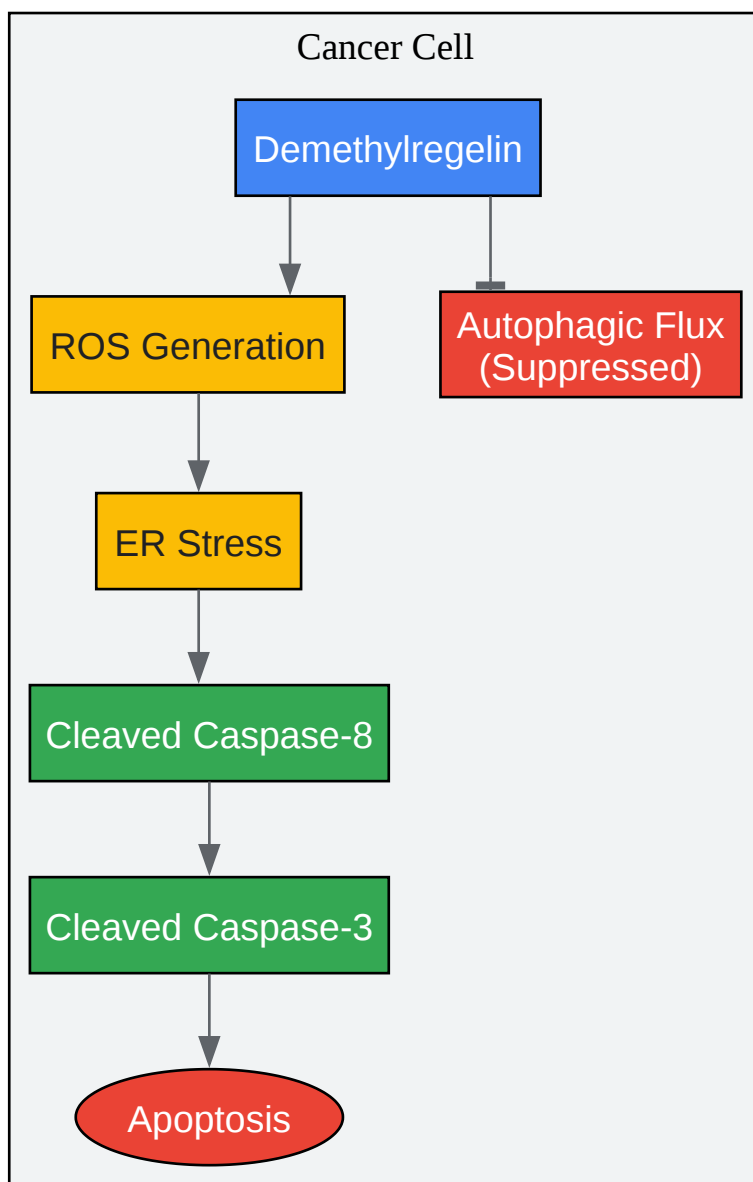
Direct experimental evidence for the biological activities of **demethylregelin** is not extensively documented in publicly available literature. However, its presence in *Tripterygium wilfordii* and *Salacia chinensis*, plants rich in bioactive terpenoids, allows for informed inferences about its potential therapeutic applications.[2][3][4][5] Terpenoids from these plants are known to possess a wide range of pharmacological effects, including anti-inflammatory, immunosuppressive, and anticancer properties.[2][4][6]

A structurally related triterpenoid, demethylzeylasteral (T-96), also isolated from *Tripterygium wilfordii*, has demonstrated significant anti-cancer effects.[7] This provides a strong rationale for investigating similar activities in **demethylregelin**.

| Potential Biological Activity | Inferred from | Key Findings for Related Compounds | Therapeutic Area |
|-------------------------------|--|--|---|
| Anticancer | Demethylzeylasteral (T-96) from <i>Tripterygium wilfordii</i> | Induces apoptosis in prostate cancer cells, enhances sensitivity to chemotherapy.[7] | Oncology |
| Anti-inflammatory | Extracts from <i>Tripterygium wilfordii</i> and <i>Salacia chinensis</i> | Inhibition of pro-inflammatory cytokines and pathways.[2][6][8] | Autoimmune diseases, Inflammatory disorders |
| Immunosuppressive | Extracts from <i>Tripterygium wilfordii</i> | Used in the treatment of autoimmune diseases like rheumatoid arthritis.[6] | Autoimmune diseases, Organ transplantation |

Postulated Mechanism of Action: Insights from Demethylzeylasteral

Based on the mechanism of the related compound demethylzeylasteral, a potential signaling pathway for **demethylregelin**'s anticancer activity can be hypothesized.[7] Demethylzeylasteral has been shown to induce apoptosis in prostate cancer cells by promoting the generation of reactive oxygen species (ROS), which in turn leads to endoplasmic reticulum (ER) stress and the suppression of autophagic flux.[7] This cascade ultimately activates the extrinsic apoptosis pathway.



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Caption: Postulated signaling pathway for **demethylregelin**-induced apoptosis.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential of **demethylregelin** as a lead compound, a series of in vitro assays are essential. The following sections provide detailed, generalized protocols for key experiments.

Cytotoxicity Assays

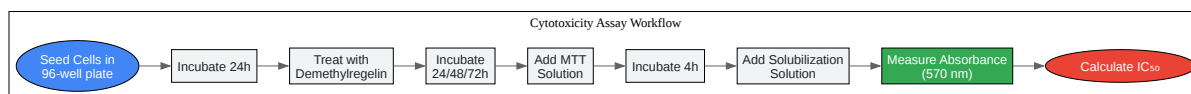
The initial step in evaluating an anticancer agent is to determine its cytotoxic effects on cancer cell lines.

5.1.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

- Materials:
 - Cancer cell line of interest (e.g., PC-3, DU145)
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - **Demethylregelin** stock solution (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
 - 96-well plates
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of **demethylregelin** (e.g., 0.1, 1, 10, 50, 100 μ M) and a vehicle control (DMSO) for 24, 48, and 72 hours.
 - Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value.



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Caption: General workflow for an MTT-based cytotoxicity assay.

Apoptosis Assays

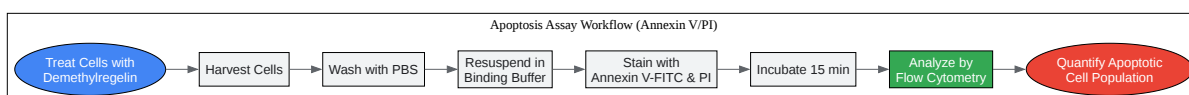
To determine if cytotoxicity is mediated by apoptosis, specific assays are required.

5.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
 - Cancer cell line
 - **Demethylregelin**
 - Annexin V-FITC Apoptosis Detection Kit
 - Flow cytometer
- Procedure:
 - Seed cells in 6-well plates and treat with **demethylregelin** at its IC_{50} concentration for 24 hours.

- Harvest the cells (including floating cells in the medium) and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.



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Caption: General workflow for an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

Demethylregelin represents an intriguing natural product with a high potential for development as a therapeutic agent, particularly in the field of oncology. Although direct biological data is sparse, its structural similarity to other bioactive triterpenoids from well-known medicinal plants provides a strong foundation for future research. The protocols and inferred mechanisms of action outlined in this guide offer a starting point for the systematic evaluation of **demethylregelin**.

Future research should focus on:

- Isolation and Purification: Developing efficient methods for isolating **demethylregelin** in sufficient quantities for comprehensive biological testing.

- In vitro and in vivo Studies: Conducting extensive studies to confirm its anticancer, anti-inflammatory, and immunosuppressive activities.
- Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways modulated by **demethylregelin**.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of **demethylregelin** to optimize its potency and pharmacokinetic properties.

The exploration of **demethylregelin**'s therapeutic potential is a promising avenue for the discovery of novel drug candidates.

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- To cite this document: BenchChem. [Demethylregelin: A Promising Triterpenoid Lead for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13393733#demethylregelin-s-potential-as-a-lead-compound-for-drug-discovery\]](https://www.benchchem.com/product/b13393733#demethylregelin-s-potential-as-a-lead-compound-for-drug-discovery)

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